2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Description
2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H16FN3O and its molecular weight is 369.399. The purity is usually 95%.
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Scientific Research Applications
Molecular Recognition and Fluoroionophores
Research has shown the development of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their potential in metal ion recognition and cellular metal staining. Specifically, derivatives similar to the mentioned compound have been tested for their ability to specifically chelate Zn^2+ ions in both organic and semi-aqueous solutions, demonstrating their utility in general fluorescence and ratio fluorescence methods for cellular applications (Hong et al., 2012).
Fluorescent pH Sensors
Another application involves the use of heteroatom-containing organic fluorophores for designing fluorescent pH sensors. These sensors exhibit reversible emission changes upon protonation and deprotonation, making them useful for detecting acidic and basic organic vapors in solution and the solid state. The tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics of such compounds enable their use in environmental sensing and biological imaging (Yang et al., 2013).
Inhibition of Viral Replication
A study on azafluorene derivatives, including compounds with structures similar to the one , has demonstrated their potential as inhibitors of the SARS CoV-2 RdRp enzyme. This suggests a promising application in the development of antiviral drugs. The molecular docking analysis of these compounds showed significant binding affinities, indicating their potential utility in COVID-19 treatment strategies (Venkateshan et al., 2020).
Material Sciences and Corrosion Inhibition
Research into 1,2-dihydropyridine-3-carbonitrile derivatives has uncovered their effectiveness as corrosion inhibitors, demonstrating significant protection of metal surfaces in corrosive environments. This finding is crucial for industries seeking materials that can prevent corrosion, thereby extending the lifespan of metal components and structures (Ibraheem, 2019).
Properties
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-27(2)12-11-19-17(13-25)20(16-9-5-6-10-18(16)24)21-22(26-19)14-7-3-4-8-15(14)23(21)28/h3-12H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYRDFBOCBABMR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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